3-(Quinolin-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
3-(Quinolin-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a quinoline moiety and a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylquinoline and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its fluorescent properties.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, which could be a potential mechanism for its anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Chalcones: General class of compounds with similar structure but different substituents.
Flavonoids: Structurally related compounds with a similar backbone.
Quinoline Derivatives: Compounds with the quinoline moiety but different functional groups.
Uniqueness
The presence of both the quinoline and trimethoxyphenyl groups in 3-(Quinolin-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
CAS No. |
914383-92-9 |
---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-quinolin-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19NO4/c1-24-19-13-11-16(20(25-2)21(19)26-3)18(23)12-10-15-9-8-14-6-4-5-7-17(14)22-15/h4-13H,1-3H3 |
InChI Key |
SDIKHRRSMDXXRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=NC3=CC=CC=C3C=C2)OC)OC |
Origin of Product |
United States |
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